molecular formula C5H5ClN2O B1455532 (4-Chloropyrimidin-2-yl)methanol CAS No. 1093880-89-7

(4-Chloropyrimidin-2-yl)methanol

Cat. No. B1455532
M. Wt: 144.56 g/mol
InChI Key: CRABMBGSETWPJO-UHFFFAOYSA-N
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Description

“(4-Chloropyrimidin-2-yl)methanol” is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.56 .


Molecular Structure Analysis

The InChI code for “(4-Chloropyrimidin-2-yl)methanol” is 1S/C5H5ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-2,9H,3H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(4-Chloropyrimidin-2-yl)methanol” is a solid substance . It is stored at -10 degrees Celsius .

Scientific Research Applications

Crystal Structure and Synthesis

  • Crystallography : A study detailed the crystal structure of a pyrimidine fungicide, showcasing the relevance of pyrimidine derivatives in understanding molecular configurations and interactions. The research demonstrated how hydrogen bonds and weak interactions contribute to the stability and assembly of crystal structures (Kang, Kim, Park, & Kim, 2015).

Biocatalysis and Green Chemistry

  • Chiral Intermediate Production : Research on the biotransformation of (4-chlorophenyl)-(pyridin-2-yl)methanone to its chiral counterpart using Kluyveromyces sp. highlights the significance of microbial cells in producing pharmaceutical intermediates. This approach exemplifies the application of biocatalysis in achieving stereoselective reductions, contributing to sustainable and green chemistry practices (Ni, Zhou, & Sun, 2012).

Molecular Imaging and Drug Development

  • Molecular Imaging : In the context of Parkinson's disease, a compound structurally related to (4-Chloropyrimidin-2-yl)methanol was synthesized for potential use in PET imaging to study the LRRK2 enzyme. This application underscores the role of pyrimidine derivatives in developing diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).

Antimicrobial and Anticancer Agents

  • Antimicrobial and Anticancer Activity : Pyrazole and pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. Such studies illustrate the pharmaceutical applications of pyrimidine-based compounds in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Chemical Dynamics in Biological Systems

  • Lipid Dynamics : The impact of methanol on lipid dynamics in biological membranes was investigated, providing insights into how solvents can influence membrane properties and interactions. This research is critical for understanding solvent effects in biological systems and their implications for cell function and drug delivery (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the following hazard statements: H302, H315, H319, H335 . These indicate that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4-chloropyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRABMBGSETWPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717239
Record name (4-Chloropyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloropyrimidin-2-yl)methanol

CAS RN

1093880-89-7
Record name (4-Chloropyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloropyrimidin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Chloropyrimidine-2-carbaldehyde (4.53 g, 31.8 mmol) was taken up in MeOH (65 mL) and cooled to 0° C. NaBH4 (1.262 g, 33.4 mmol) was added and the mixture stirred at 0° C. for 90 minutes. Water was added and the reaction mixture was extracted with CHCl3 (3×).
Quantity
4.53 g
Type
reactant
Reaction Step One
Name
Quantity
1.262 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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